molecular formula C12H10ClN3 B1378806 4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile CAS No. 1461706-55-7

4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile

Cat. No.: B1378806
CAS No.: 1461706-55-7
M. Wt: 231.68 g/mol
InChI Key: JMHMAMAIEVDBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile is a chemical compound with the molecular formula C12H10ClN3. It is a derivative of benzonitrile and pyrazole, featuring a chloromethyl group and a methyl group attached to the pyrazole ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile typically involves the reaction of 4-(chloromethyl)benzonitrile with 1-methyl-1H-pyrazole. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like ethanol. The reaction conditions usually involve heating the mixture to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of human error.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

4-[4-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrazole ring can interact with various receptors, modulating their signaling pathways and resulting in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)benzonitrile: Shares the chloromethyl and benzonitrile groups but lacks the pyrazole ring.

    1-Methyl-1H-pyrazole: Contains the pyrazole ring and methyl group but lacks the benzonitrile and chloromethyl groups.

Uniqueness

4-[4-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloromethyl and pyrazole groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-[4-(chloromethyl)-1-methylpyrazol-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c1-16-8-11(6-13)12(15-16)10-4-2-9(7-14)3-5-10/h2-5,8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHMAMAIEVDBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile
Reactant of Route 2
Reactant of Route 2
4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile
Reactant of Route 3
4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile
Reactant of Route 4
Reactant of Route 4
4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile
Reactant of Route 5
Reactant of Route 5
4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile
Reactant of Route 6
Reactant of Route 6
4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.